Diethyl 4-(trifluoromethyl)benzylphosphonate
Overview
Description
Diethyl 4-(trifluoromethyl)benzylphosphonate is an organic compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . It is a fluorinated benzylphosphonate derivative, commonly used as a building block in organic synthesis, particularly in the preparation of various phosphonate esters .
Mechanism of Action
Target of Action
It’s known that this compound is a ligand suitable for various coupling reactions .
Mode of Action
Diethyl 4-(trifluoromethyl)benzylphosphonate is used as a ligand in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic compounds.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon and carbon-heteroatom bonds via various coupling reactions . This can lead to the synthesis of a wide range of complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-(trifluoromethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: These reactions often require palladium or nickel catalysts, along with ligands and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling reactions with aryl halides can yield various arylphosphonates .
Scientific Research Applications
Diethyl 4-(trifluoromethyl)benzylphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-fluorobenzylphosphonate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Diethyl (4-trifluoromethoxyl)benzylphosphonate: Contains a trifluoromethoxyl group instead of a trifluoromethyl group.
Uniqueness
Diethyl 4-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKMIQYHZLRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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